N-cyclobutyl-4-fluoroaniline
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Overview
Description
N-cyclobutyl-4-fluoroaniline is an organic compound with the molecular formula C10H12FN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclobutyl group and one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclobutyl-4-fluoroaniline can be synthesized through several methods. One common method involves the acylation of 4-fluoroaniline followed by reduction of the resulting 4-fluoroanilide . Another method includes the cyclocondensation of 4-fluoroaniline with appropriate α,ω-dihaloalkanes . The Suzuki–Miyaura coupling reaction is also a widely used method for synthesizing this compound, which involves the use of boron reagents under mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is favored for its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield N-cyclobutyl-4-fluorobenzamide, while reduction may yield this compound hydrochloride .
Scientific Research Applications
N-cyclobutyl-4-fluoroaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The cyclobutyl group and the fluorine atom on the benzene ring play crucial roles in its binding affinity and specificity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
N-cyclobutyl-4-fluoroaniline can be compared with other similar compounds such as:
4-fluoroaniline: A simpler compound with only a fluorine atom on the benzene ring.
N-cyclobutyl-aniline: A compound with a cyclobutyl group on the nitrogen but no fluorine atom on the benzene ring.
N-cyclobutyl-4-chloroaniline: A compound with a cyclobutyl group on the nitrogen and a chlorine atom on the benzene ring instead of fluorine.
The uniqueness of this compound lies in the combination of the cyclobutyl group and the fluorine atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclobutyl-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNDNQWFYUCMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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